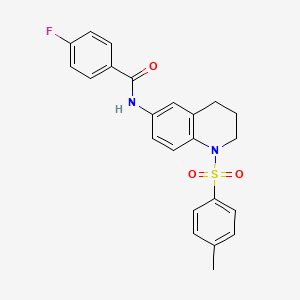

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The compound's structure incorporates a fluorinated heterocycle, which is known to impart desirable properties to molecules, such as increased stability and specificity in biological systems.

Synthesis Analysis

The synthesis of fluorinated heterocycles, including compounds similar to "this compound," can be achieved through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate. This method allows for the efficient synthesis of a range of fluorinated heterocycles, demonstrating the versatility and potential for the synthesis of complex fluorinated molecules (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including "this compound," typically features a fluorine atom bonded to an aromatic ring. This fluorination can significantly influence the molecule's electronic properties, including its reactivity and interaction with biological targets. The specific arrangement of the fluorine atom and the rest of the molecule's functional groups determines its chemical behavior and potential applications.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactions due to the electronegativity of fluorine. For instance, the presence of fluorine can enhance the molecule's ability to participate in nucleophilic substitution reactions or influence its acid-base properties. The specific chemical reactions and properties of "this compound" would depend on the exact nature of its molecular structure and the functional groups present.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and boiling point, are directly influenced by the presence of fluorine atoms within the molecule. Fluorine's high electronegativity and small size can lead to increased molecular stability and changes in physical properties compared to non-fluorinated analogs. Analyzing these properties is crucial for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties of "this compound" would be characterized by its reactivity towards other chemical species, its stability under various conditions, and its potential to undergo specific chemical transformations. The fluorine atom's influence on the molecule's electronic distribution can result in unique reactivity patterns, making it an area of significant interest in chemical research.

For further reading and a deeper understanding of related compounds and their properties, the following references provide valuable insights:

- Wu et al. (2017) discusses the synthesis of fluorinated heterocycles through rhodium-catalyzed coupling, showcasing the potential for creating diverse fluorinated molecules with specific properties (Wu et al., 2017).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as a representative compound in the category of fluorinated heterocycles, is of significant interest due to its utility in pharmaceutical and agrochemical industries. Its synthesis involves rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, demonstrating a versatile approach for producing various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This method's significance lies in its potential for creating structurally diverse molecules for drug discovery and development, supported by detailed density functional theory (DFT) studies elucidating the reaction mechanisms and selectivity (Wu et al., 2017).

Fluorophores and Fluorescence Studies

The compound's relevance extends to fluorescence studies, where its derivatives, particularly those involved in the synthesis of new fluorophores, exhibit significant applications. These fluorophores, used for labeling nucleosides and oligodeoxyribonucleotides, show enhanced fluorescence signals and hybridization affinity, indicating potential applications in bioimaging and diagnostics (Singh & Singh, 2007).

Antimicrobial and Antiproliferative Activities

Moreover, the structural motif of this compound is instrumental in synthesizing novel compounds with potential antimicrobial properties. For instance, fluorine-containing derivatives have shown remarkable in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the critical role of fluorine in medicinal chemistry for enhancing biological activity (Desai et al., 2013).

Catalysis and Chemical Transformations

The application of such compounds in catalysis, specifically in cobalt-catalyzed C-H activation/annulation reactions with fluoroalkylated alkynes, further underscores their utility in synthetic chemistry. These reactions yield 3- and 4-fluoroalkylated isoquinolinones, valuable intermediates for pharmaceutical synthesis, showcasing the compound's versatility and its derivatives in facilitating complex chemical transformations (Kumon et al., 2021).

Propriétés

IUPAC Name |

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-4-11-21(12-5-16)30(28,29)26-14-2-3-18-15-20(10-13-22(18)26)25-23(27)17-6-8-19(24)9-7-17/h4-13,15H,2-3,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWAFSXBGXKSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)